molecular formula C7H8BrNO B8340743 1-(2-Bromoethyl)-1H-pyrrole-2-carbaldehyde

1-(2-Bromoethyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B8340743
M. Wt: 202.05 g/mol
InChI Key: BEFKUWPZFPJIEJ-UHFFFAOYSA-N
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Patent
US06987123B2

Procedure details

A mixture of 2-formylpyrrole (1 g), potassium hydroxide (2.3 g) and dry DMSO (20 mL) was stirred under nitrogen atmosphere. 1,2-dibromoethane (7.9 g) was added dropwise at 20-25° C. and stirred till the reaction is complete. Water (50 mL) was added and the reaction mixture was extracted with diethyl ether (3×50 mL). The combined organic layer was washed with water (30 mL), followed by brine (30 mL) and was dried over Na2SO4. The solvent was evaporated and the compound obtained was purified by column chromatography (silica gel 100-200) using ethyl acetate:hexane (2:8) as an eluent to obtain the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[NH:4][CH:5]=[CH:6][CH:7]=1)=[O:2].[OH-].[K+].CS(C)=O.[Br:14][CH2:15][CH2:16]Br>O>[Br:14][CH2:15][CH2:16][N:4]1[CH:5]=[CH:6][CH:7]=[C:3]1[CH:1]=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)C=1NC=CC1
Name
Quantity
2.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred till the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with diethyl ether (3×50 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the compound obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel 100-200)

Outcomes

Product
Name
Type
product
Smiles
BrCCN1C(=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.